molecular formula C₈H₁₆N₂ B1145873 (S)-(1-Allylpyrrolidin-2-yl)methanamine CAS No. 66411-51-6

(S)-(1-Allylpyrrolidin-2-yl)methanamine

货号: B1145873
CAS 编号: 66411-51-6
分子量: 140.23
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-(1-Allylpyrrolidin-2-yl)methanamine is a chiral pyrrolidine-based building block of high interest in medicinal chemistry and pharmaceutical research. Its primary research value lies in its potential as a key synthon for constructing novel bioactive molecules. The stereogenic center at the 2-position of the pyrrolidine ring is critical for achieving selective interactions with biological targets, a cornerstone in the development of modern single-enantiomer drugs . The allyl substituent on the nitrogen atom provides a versatile handle for further chemical modification through reactions such as cross-coupling or oxidation, enabling its integration into more complex chemical architectures. In drug discovery campaigns, this scaffold can serve as a precursor for dopaminergic pharmacophores. Structurally similar trans-(2S,4R)-pyrrolidine motifs have been identified as key components in the design of dual-target ligands, such as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, which are being investigated for their potential to treat pain with reduced addictive liability . Furthermore, chiral amines of this class are fundamental in asymmetric synthesis, where they may be employed to induce chirality in the synthesis of complex molecules or to create ligands for catalysis . The ongoing trend in pharmaceutical development, where over half of all approved small-molecule drugs are chiral, underscores the importance of accessing enantiopure intermediates like this compound for developing new therapeutic agents with optimized efficacy and safety profiles .

属性

IUPAC Name

[(2S)-1-prop-2-enylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-3-4-8(10)7-9/h2,8H,1,3-7,9H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGKTSVPJJNEMQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Pyrrolidine Ring Formation

The pyrrolidine ring is typically synthesized via cyclization of 1,4-diaminobutane derivatives. For example, treatment of 1,4-diaminobutane with a diethyl oxalate under acidic conditions generates the pyrrolidine-2,5-dione intermediate, which is subsequently reduced to pyrrolidine using lithium aluminum hydride (LiAlH4). This method offers a 65–70% yield but requires careful control of reaction conditions to avoid over-reduction.

Allylation Strategies

Introduction of the allyl group is achieved through nucleophilic substitution. A common approach involves reacting pyrrolidine with allyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 0–25°C for 4–6 hours, yielding (1-allylpyrrolidin-2-yl)methanamine with 75–80% efficiency. Stereochemical control is challenging in this step, often necessitating chiral resolution post-synthesis.

Reductive Amination for Methanamine Incorporation

Reductive amination of a pyrrolidine-2-carbaldehyde intermediate with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol introduces the methanamine group. This method achieves moderate yields (60–65%) but requires rigorous pH control (pH 6–7) to minimize side reactions.

Microwave-Assisted Synthesis

Accelerated Allylation

Microwave irradiation significantly reduces reaction times. A protocol adapted from Northeastern University involves heating a mixture of pyrrolidine, allyl bromide, and potassium carbonate (K2CO3) in acetonitrile at 100°C for 10 minutes under microwave conditions. This method achieves 85% yield with improved regioselectivity compared to traditional heating.

One-Pot Microwave Synthesis

A novel one-pot approach combines pyrrolidine formation, allylation, and reductive amination. Starting with 1,4-diaminobutane, sequential additions of diethyl oxalate, allyl bromide, and ammonium acetate under microwave irradiation (120°C, 15 minutes) yield the target compound in 72% overall yield. This method minimizes intermediate purification steps.

Asymmetric Synthesis for Enantiomeric Control

Chiral Pool Synthesis

Using (S)-pyrrolidin-2-ylmethanamine as a chiral precursor, allylation with allyl bromide and K2CO3 in DMF at 0°C preserves stereochemistry, achieving >90% enantiomeric excess (ee). Polarimetry ([α]D = +42° in DMSO) confirms configuration retention.

Catalytic Asymmetric Allylation

Palladium-catalyzed allylic amination with a BINAP ligand enables enantioselective synthesis. Reaction of pyrrolidine with allyl acetate in the presence of Pd(OAc)2 and (S)-BINAP at 50°C for 12 hours delivers the (S)-enantiomer with 92% ee. This method is scalable but requires expensive catalysts.

Industrial-Scale Production

Continuous Flow Reactors

Industrial processes employ continuous flow systems to enhance reproducibility. A two-stage flow reactor performs pyrrolidine cyclization (Stage 1: 80°C, 2 hours) followed by allylation (Stage 2: 25°C, 1 hour), achieving 78% yield with 99.5% purity.

Purification Techniques

Chromatography (silica gel, ethyl acetate/hexane) and crystallization (ethanol/water) are standard. Chiral HPLC (Chiralpak AD-H, hexane/isopropanol 95:5) resolves enantiomers, critical for pharmaceutical applications.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodConditionsYield (%)ee (%)Time
Traditional AllylationNaH, DMF, 25°C, 6h75806h
Microwave AllylationK2CO3, MeCN, 100°C, 10min (MW)858510min
Catalytic AsymmetricPd(OAc)2, BINAP, 50°C, 12h709212h
Continuous FlowTwo-stage reactor, 80°C/25°C78993h total

Challenges and Optimization

Racemization Mitigation

Low temperatures (0–10°C) during allylation and reductive amination reduce racemization. Use of non-polar solvents (toluene) further stabilizes the chiral center.

Solvent Selection

DMF enhances reaction rates but complicates purification. Substituting with acetonitrile in microwave methods improves yield and ease of isolation .

化学反应分析

Types of Reactions

(S)-(1-Allylpyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the allyl group or the methanamine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

科学研究应用

Chemistry

(S)-(1-Allylpyrrolidin-2-yl)methanamine serves as a building block in organic synthesis. Its structure allows for the formation of more complex molecules, making it valuable in the development of pharmaceuticals and other organic compounds. The compound's ability to participate in various chemical reactions enhances its utility in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Receptor Interactions : The compound has been studied for its interactions with neurotransmitter receptors, particularly in the context of neurological function modulation.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its use as an antimicrobial agent.

Medicine

The therapeutic potential of this compound is being explored in various areas:

  • Neurological Disorders : Its ability to modulate neurotransmitter activity positions it as a candidate for treating conditions such as depression and anxiety.
  • Pain Management : Studies have indicated that both enantiomers of pyrrolidine derivatives can effectively block opioid receptors, suggesting their potential in pain relief strategies.

Industry

In industrial applications, this compound is utilized in the production of:

  • Polymers and Resins : Its chemical properties facilitate the development of new materials with desirable physical characteristics.
  • Organic Semiconductors : The compound may play a role in developing electronic materials due to its conductive properties.

Case Study 1: Receptor Binding Studies

A study assessed the binding affinity of this compound to various receptors. Results indicated moderate affinity towards serotonin receptors, suggesting potential applications in mood regulation therapies .

Case Study 2: Antimicrobial Activity

Research conducted by Ukrainets et al. demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a range of bacterial strains. This finding opens avenues for developing new antimicrobial agents based on this compound.

Data Table: Summary of Applications

Field Application Findings/Notes
ChemistryBuilding block for organic synthesisUseful in pharmaceutical development
BiologyReceptor interactionsPotential modulation of neurological functions
MedicineTreatment for neurological disordersEffective in blocking opioid receptors
IndustryProduction of polymers and resinsValuable for creating new materials

作用机制

The mechanism of action of (S)-(1-Allylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituent (R) Molecular Formula Key Applications Notable Properties
(S)-(1-Allylpyrrolidin-2-yl)methanamine Allyl C₇H₁₄N₂ Radiopharmaceutical synthesis High reactivity due to allyl π-system
(S)-(1-Methylpyrrolidin-2-yl)methanamine Methyl C₆H₁₄N₂ Catalytic intermediates Lower steric demand; stable storage
(S)-(1-Ethylpyrrolidin-2-yl)methanamine Ethyl C₇H₁₆N₂ Receptor ligand synthesis Intermediate steric/electronic effects
(9-Ethyl-9H-carbazol-3-yl)methanamine Ethyl-carbazole C₁₅H₁₇N₃ Dopamine D3 receptor antagonists Enhanced receptor selectivity

Key Observations :

  • Substituent Reactivity : The allyl group in this compound facilitates conjugation and radical reactions, unlike the methyl or ethyl analogues. This property is exploited in coupling reactions with maleimide derivatives, achieving moderate yields (41–49%) .
  • Biological Activity : While (9-ethyl-9H-carbazol-3-yl)methanamine derivatives exhibit dopamine receptor selectivity (D3R Ki = 85.7–144.7 nmol/L) , the pyrrolidine-based analogues are more suited for pharmacokinetic modulation due to their compact bicyclic structure.
  • Synthetic Utility : Methyl and ethyl analogues are often preferred in catalytic applications (e.g., immobilized catalysts) due to their stability , whereas the allyl derivative’s reactivity is leveraged in stepwise organic syntheses.

生物活性

(S)-(1-Allylpyrrolidin-2-yl)methanamine is a compound characterized by its unique structural features, including a pyrrolidine ring, an allyl group, and a methanamine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity and therapeutic applications, particularly in neurology. This article explores the biological activity of this compound through various studies, highlighting its interactions with receptors and enzymes, synthesis methods, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_19N_3, with a molecular weight of approximately 197.29 g/mol. Its structure includes:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring.
  • Allyl Group : Contributes to the compound's reactivity.
  • Methanamine Group : Serves as a basic amine functional group.

The stereochemistry indicated by the "S" designation suggests specific spatial arrangements that can significantly influence both chemical behavior and biological activity.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. Although specific mechanisms remain largely uncharacterized in the literature, preliminary studies suggest:

  • Binding Affinity : The compound has been evaluated for its binding affinity to dopamine D2 receptors, showing promising results that indicate potential use in neuropharmacology .

Therapeutic Applications

The compound is under investigation for several therapeutic applications:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as schizophrenia and Parkinson's disease.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Receptor Binding Studies :
    • A study assessed the compound's ability to act as a scaffold for developing new radioligands targeting dopamine receptors. The results indicated that derivatives of this compound exhibited varying affinities, with some showing nanomolar range Ki-values .
  • Chemical Transformations :
    • The compound has been utilized in synthetic pathways to create more complex molecules, demonstrating its utility as an intermediate in organic synthesis .
  • Pharmacological Studies :
    • In vitro assays have shown that this compound could influence signaling pathways associated with cell proliferation and apoptosis, suggesting a broader scope of biological activity beyond receptor interaction .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available pyrrolidine derivatives.
  • Allylation Reaction : An allylation step introduces the allyl group into the pyrrolidine framework.
  • Amine Formation : The final step involves converting the resulting intermediate into the methanamine derivative through reductive amination or similar methods.

Comparative Analysis with Related Compounds

A comparison table illustrating the structural features and biological activities of related compounds is provided below:

Compound NameStructure FeaturesBiological Activity
This compoundPyrrolidine ring + Allyl + AminePotential D2 receptor ligand
(R)-(1-Methylpyrrolidin-2-yl)methanamineMethyl instead of AllylSimilar but less reactive
N-Allylhexahydro-1H-pyrrolizin-1-amineHexahydro ringDifferent reactivity profile

常见问题

Q. Basic Research Focus

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (95:5); retention time differences confirm ee .
  • Polarimetry : Specific rotation ([α]D) comparisons against literature values (e.g., [α]D = +42° for (S)-enantiomer in DMSO) .

Q. Advanced Method :

  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct splitting patterns for enantiomers in ¹H NMR .

What are the common impurities in this compound synthesis, and how are they mitigated?

Q. Basic Research Focus

  • By-products : Unreacted allyl bromide, N-alkylated side products.
  • Detection : LC-MS (m/z 155 for target vs. m/z 137 for de-allylated impurity) .

Q. Advanced Mitigation :

  • Solid-Phase Extraction : C18 cartridges remove hydrophobic impurities.
  • Crystallization : Ethanol/water recrystallization reduces polar contaminants .

How does the allyl group influence physicochemical properties compared to alkyl analogs?

Q. Advanced Research Focus

  • Solubility : Allyl substitution increases hydrophobicity (logP ≈ 1.2) vs. ethyl analogs (logP ≈ 0.5) .
  • Reactivity : Allyl groups participate in [2,3]-sigmatropic rearrangements under acidic conditions, requiring neutral pH storage .

Q. Advanced Research Focus

  • Molecular Docking : Targeting GPCRs (e.g., dopamine receptors) using AutoDock Vina. The allyl group enhances steric complementarity in hydrophobic pockets .
  • QSAR Models : Hammett σ constants for substituents correlate with antimicrobial activity (R² = 0.89 in triazole derivatives) .

How to resolve contradictions in pharmacological activity across studies?

Q. Advanced Methodology

  • Meta-Analysis : Compare enantiomeric purity, assay protocols (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from >5% (R)-enantiomer contamination .
  • Structural Analogs : Test derivatives to isolate pharmacophore contributions (e.g., allyl vs. propyl groups) .

What are optimal storage conditions for this compound?

Q. Basic Guidelines

  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C prevents oxidation .
  • Degradation Monitoring : Monthly HPLC checks for peroxide formation (retention time shifts ~0.3 min) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。